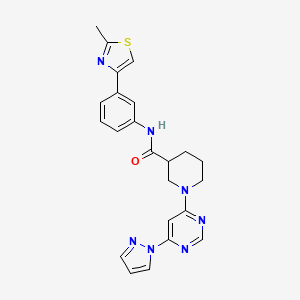

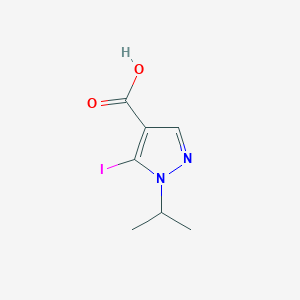

![molecular formula C21H26N2O3 B2781371 2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 634162-14-4](/img/structure/B2781371.png)

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, commonly known as EPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of amide compounds and has a molecular weight of 378.5 g/mol.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

- Metabolism and Genetic Differences: The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Genetic differences can influence susceptibility to toxicity and pain alleviation effects due to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

- Analgesic Mechanisms: Acetaminophen's analgesic effects are mediated through its metabolite AM404, which acts on TRPV1 and cannabinoid receptors, indicating complex analgesic mechanisms beyond COX inhibition (Nobuko Ohashi & T. Kohno, 2020).

Environmental Impact and Degradation

- Degradation Pathways and Toxicity: Advanced oxidation processes (AOPs) used for acetaminophen degradation in water generate various by-products. The study highlights the biotoxicity of these by-products and suggests enhancing degradation methods to mitigate environmental impact (Mohammad Qutob et al., 2022).

- Adsorptive Elimination from Water: The review discusses the efficiency of different adsorbents in removing acetaminophen from water, emphasizing mechanisms like π-π interactions and hydrogen bonding. ZnAl/biochar showed high adsorption capacity, suggesting a direction for environmental protection efforts (C. Igwegbe et al., 2021).

Chemical Synthesis and Pharmacological Activities

- Nucleophilic Aromatic Substitution: The study on nucleophilic aromatic substitution of the nitro-group in compounds like 1,2,4-trinitrobenzene with piperidine, relevant to the synthesis of nitrogen-containing aromatic compounds, provides insights into chemical reactions that could be applicable to synthesizing derivatives of the compound you're interested in (F. Pietra & D. Vitali, 1972).

- Pharmacological Activities of Derivatives: A review emphasizes the chemical diversity and pharmacological potential of phenoxy acetamide derivatives, suggesting that these compounds, including chalcone, indole, and quinoline derivatives, hold promise for designing new therapeutic agents (Fares Hezam Al-Ostoot et al., 2021).

Propriétés

IUPAC Name |

2-(2-ethoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-2-25-19-8-4-5-9-20(19)26-16-21(24)22-17-10-12-18(13-11-17)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHNXCJPGKBCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)

![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)

![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)